molecular formula C20H24N2O2 B14758393 2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid

2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid

Cat. No.: B14758393
M. Wt: 324.4 g/mol
InChI Key: AZPTZMIACWMVSO-UHFFFAOYSA-N
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Description

. This compound is characterized by its intricate hexacyclic structure, which includes multiple nitrogen atoms and a carboxylic acid functional group.

Preparation Methods

The synthesis of 2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid involves several steps, typically starting from simpler organic precursors. The synthetic routes often include cyclization reactions to form the hexacyclic core, followed by functional group modifications to introduce the carboxylic acid moiety . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid can be compared with other aspidofractine alkaloids, such as:

The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid

InChI

InChI=1S/C20H24N2O2/c23-16(24)14-12-18-6-3-10-22-11-9-19(17(18)22)13-4-1-2-5-15(13)21-20(14,19)8-7-18/h1-2,4-5,14,17,21H,3,6-12H2,(H,23,24)

InChI Key

AZPTZMIACWMVSO-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4(C(C2)C(=O)O)C5(C3N(C1)CC5)C6=CC=CC=C6N4

Origin of Product

United States

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